molecular formula C8H11N3O3 B2693980 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1896051-46-9

3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2693980
CAS No.: 1896051-46-9
M. Wt: 197.194
InChI Key: WTVNWRQQJLLFDL-UHFFFAOYSA-N
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Description

3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound containing a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by subsequent functional group transformations to introduce the carbamoyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The pyrazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples include:

  • 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid
  • 3-carbamoyl-1-(methyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-carbamoyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of carbamoyl and carboxylic acid groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-carbamoyl-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-4(2)11-6(8(13)14)3-5(10-11)7(9)12/h3-4H,1-2H3,(H2,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNWRQQJLLFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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